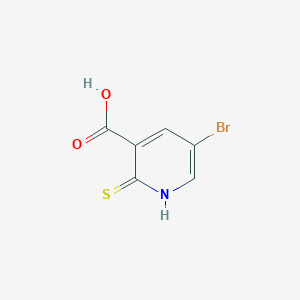![molecular formula C18H13F3N4OS2 B2363734 3-((5-(metiltio)-4-(3-(trifluorometil)fenil)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona CAS No. 847403-65-0](/img/structure/B2363734.png)
3-((5-(metiltio)-4-(3-(trifluorometil)fenil)-4H-1,2,4-triazol-3-il)metil)benzo[d]tiazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has garnered attention for its potential applications across various scientific fields. This compound, characterized by its unique structure, bridges several functional groups known for their pharmacological activities.
Aplicaciones Científicas De Investigación
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has multiple applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Used in studying the interaction of synthetic compounds with biological macromolecules.
Medicine: : Potentially useful in developing new pharmaceuticals, particularly for its anticancer and antimicrobial properties.
Industry: : May be employed in the production of specialized polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one generally involves the cyclization of precursor compounds under controlled conditions The triazole ring can be synthesized through a Huisgen cycloaddition reaction, typically under thermal or copper-catalyzed conditions
Industrial Production Methods
Industrial production may rely on scalable processes that ensure high yield and purity. Batch and continuous flow reactors can be employed to maintain reaction conditions, such as temperature and pressure, which are optimized to maximize output while minimizing by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, may also be considered to enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo several types of reactions, including:
Oxidation: Typically using reagents such as hydrogen peroxide or KMnO4.
Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions, especially at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Major products from these reactions may include various functionalized derivatives, such as sulfoxides from oxidation or methylated analogs from substitution reactions.
Mecanismo De Acción
This compound may exert its effects through several pathways:
Molecular Targets: : It could interact with enzymes or receptors involved in critical biological processes.
Pathways: : The compound might disrupt or activate specific signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Compared to other similar compounds, such as:
4-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole
5-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzothiazole
3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its specific substitution pattern, which might confer enhanced biological activity or stability
Let me know if there’s anything you’d like to delve deeper into!
Propiedades
IUPAC Name |
3-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4OS2/c1-27-16-23-22-15(10-24-13-7-2-3-8-14(13)28-17(24)26)25(16)12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLCGRLWPOENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)
![1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2363656.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-phenylpyrrolidine-3-carboxylic acid](/img/structure/B2363657.png)

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2363661.png)


![N-(4-fluorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2363666.png)


![4-{4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2363673.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2363674.png)
